6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE
Description
6-Fluoro-4-(4-propylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic quinoline derivative characterized by a fluorine substituent at the 6-position, a 4-propylbenzenesulfonyl group at the 4-position, and a pyrrolidine-1-carbonyl moiety at the 3-position. Its synthesis typically involves multi-step reactions, including condensation, esterification, and purification via column chromatography, with purity assessed using HPLC .
Properties
IUPAC Name |
[6-fluoro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-2-5-16-6-9-18(10-7-16)30(28,29)22-19-14-17(24)8-11-21(19)25-15-20(22)23(27)26-12-3-4-13-26/h6-11,14-15H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBVDVAYVNXRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The propylphenylsulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base such as triethylamine.
Pyrrolidinylcarbonylation: The pyrrolidin-1-ylcarbonyl group can be introduced via an amide coupling reaction using pyrrolidine and a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with the nucleophile replacing the fluorine atom.
Scientific Research Applications
6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices.
Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific proteins and enzymes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonyl group play crucial roles in binding to the active sites of these targets, while the quinoline core provides the necessary structural framework for interaction. The pyrrolidin-1-ylcarbonyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a broader class of quinoline derivatives modified with sulfonyl, fluorinated, and heterocyclic substituents. Key structural analogs include:
Key Observations :
- The pyrrolidine-1-carbonyl moiety introduces conformational flexibility, which may influence pharmacokinetic properties compared to rigid acrylamide derivatives (e.g., 6o).
Key Observations :
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, comparisons can be drawn from related quinoline derivatives:
Key Observations :
- The target compound’s higher molecular weight and sulfonyl group may limit blood-brain barrier penetration compared to pirfloxacin, a smaller molecule with established CNS activity .
Biological Activity
6-Fluoro-4-(4-propylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a quinoline core with various substituents that contribute to its biological properties. Its IUPAC name is this compound, and it has a complex molecular structure characterized by the following:
- Fluorine atom at the 6-position, which may enhance its interaction with biological targets.
- Propylbenzenesulfonyl group , providing hydrophobic interactions that can influence binding affinity.
- Pyrrolidine carbonyl , which may play a role in the compound's pharmacodynamics.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, particularly in cancer therapy and antiviral applications. Below are summarized findings from various studies:
Antitumor Activity
- Mechanism of Action : The compound has been evaluated for its ability to inhibit key signaling pathways involved in tumor growth. It shows potential as a multitargeted receptor tyrosine kinase inhibitor, particularly against c-Met kinase, which is implicated in various cancers.
- In Vitro Studies : In studies involving several cancer cell lines (A549, H460, HT-29, MKN-45, U87MG), the compound demonstrated moderate to excellent antiproliferative activity. For instance, a related derivative showed an IC50 value of 1.04 nM against c-Met, indicating strong inhibitory potential .
Antiviral Activity
Recent investigations have explored the compound's efficacy against Influenza A virus (IAV). Several derivatives were synthesized and tested for their antiviral properties:
- In Vitro Efficacy : Compounds derived from this class exhibited IC50 values ranging from 0.88 to 4.92 μM against IAV, outperforming standard antiviral agents like Ribavirin .
- Mechanism of Action : Preliminary studies suggest that these compounds inhibit viral RNA transcription and replication, highlighting their potential as antiviral agents .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Evaluation
A study conducted on the derivatives of quinoline demonstrated that substituents at specific positions significantly affect biological activity. The presence of halogen groups (like fluorine) was found to enhance antitumor potency due to improved binding interactions with target proteins.
Case Study 2: Antiviral Screening
In another investigation focused on influenza viruses, compounds derived from this class were screened for antiviral activity. The results indicated that modifications in the sulfonyl and pyrrolidine groups could lead to improved efficacy against IAV.
Q & A
Q. What are the typical synthetic routes for 6-Fluoro-4-(4-propylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline, and what are the critical reaction steps?
Answer: The synthesis involves a multi-step approach:
Quinoline Core Formation : Constructing the quinoline backbone via cyclization reactions, such as the Skraup or Friedländer synthesis.
Fluorine Introduction : Electrophilic fluorination at the 6-position using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride).
Sulfonyl Group Attachment : Coupling 4-propylbenzenesulfonyl chloride via nucleophilic aromatic substitution (SNAr) at the 4-position.
Pyrrolidine Carbonylation : Amide bond formation between the quinoline’s 3-position carbonyl and pyrrolidine using coupling agents (e.g., HATU, EDC).
Q. Key Considerations :
Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?
Answer:
| Technique | Purpose | Key Data Points |
|---|---|---|
| NMR (¹H/¹³C) | Confirm substituent positions and molecular connectivity | Chemical shifts for fluorine (¹⁹F NMR), sulfonyl, and pyrrolidine groups. |
| Mass Spectrometry (HRMS) | Verify molecular weight and isotopic pattern | Exact mass match for C₂₃H₂₃FN₂O₃S (MW: 442.51 g/mol). |
| X-ray Crystallography | Resolve 3D structure and stereochemistry | Monoclinic crystal system parameters (if crystallizable). |
| HPLC/UPLC | Assess purity (>95% by area normalization) | Retention time consistency under gradient elution. |
Validation : Cross-referencing spectral data with computational predictions (e.g., DFT calculations) resolves ambiguities .
Q. What are the known or hypothesized biological activities of this compound, and how can researchers design assays to validate them?
Answer:
- Hypothesized Activities :
- Anticancer : Potential kinase inhibition (e.g., EGFR, VEGFR) due to quinoline’s π-π stacking with ATP-binding pockets.
- Antimicrobial : Sulfonyl and fluorine groups may disrupt bacterial membrane proteins.
- Assay Design :
- In vitro Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with IC₅₀ determination.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.
- Solubility Optimization : Pre-screen in DMSO/PBS mixtures to avoid false negatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during sulfonylation or pyrrolidine coupling?
Answer: Common Challenges :
- Sulfonylation : Competing side reactions (e.g., over-sulfonation) due to excess sulfonyl chloride.
- Amide Coupling : Poor activation of the carbonyl group or steric hindrance from the quinoline core.
Q. Optimization Strategies :
| Parameter | Adjustment | Expected Outcome |
|---|---|---|
| Temperature | Reduce to 0–5°C during sulfonylation | Minimize electrophilic by-products. |
| Solvent | Use polar aprotic solvents (e.g., DMF, DCM) for coupling | Enhance reagent solubility and reactivity. |
| Catalyst | Add DMAP (4-dimethylaminopyridine) for acyl transfer | Accelerate amide bond formation. |
| Stoichiometry | Limit sulfonyl chloride to 1.2 equivalents | Prevent di-sulfonation. |
Validation : Monitor reaction progress via TLC or LC-MS. Reproduce conditions from analogous quinoline derivatives .
Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina or Schrödinger. Focus on interactions between the sulfonyl group and catalytic lysine residues.
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS). Identify critical hydrogen bonds or hydrophobic contacts.
- QSAR Models : Train regression models on analog datasets to correlate substituent properties (e.g., Hammett σ values) with bioactivity .
Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?
Answer: Contradiction Example : Discrepancies in aqueous solubility (<0.1 mg/mL vs. 1 mg/mL). Methodological Approach :
Reproduce Experiments : Standardize solvent systems (e.g., PBS pH 7.4, 25°C) and shaking time.
Analytical Validation : Use nephelometry or UV-Vis spectroscopy to quantify solubility.
Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring.
Q. Root Causes :
Q. What strategies are effective for designing analogs to explore the impact of substituents on bioactivity?
Answer:
- Analog Design :
- Pyrrolidine Replacement : Test piperidine or morpholine for altered steric/electronic effects.
- Fluorine Position : Synthesize 5- or 7-fluoro isomers to assess positional dependence.
- Synthetic Workflow :
- Use parallel synthesis (e.g., 96-well plates) for high-throughput screening.
- Employ Buchwald-Hartwig amination for nitrogen heterocycle diversification.
Evaluation : Compare IC₅₀ values across analogs in enzymatic assays. Prioritize compounds with >10-fold potency improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
